[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid
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Overview
Description
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid is a compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The azetidine ring is a four-membered nitrogen-containing ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring. The hydroxymethyl group can then be introduced through a subsequent reaction, such as a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the azetidine ring and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
- [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
Uniqueness
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H12F3NO4 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c7-2-4-1-5(3-8)6-4;3-2(4,5)1(6)7/h4-8H,1-3H2;(H,6,7)/t4-,5+; |
InChI Key |
SRJAMBMVJQWMLZ-JEVYUYNZSA-N |
Isomeric SMILES |
C1[C@@H](N[C@@H]1CO)CO.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(NC1CO)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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